molecular formula C11H11NO2 B6265475 2-ethyl-1H-indole-3-carboxylic acid CAS No. 1784602-28-3

2-ethyl-1H-indole-3-carboxylic acid

Cat. No. B6265475
CAS RN: 1784602-28-3
M. Wt: 189.2
InChI Key:
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Description

2-Ethyl-1H-indole-3-carboxylic acid, also known as EICA, is a carboxylic acid derived from indole. It is a white to light yellow crystalline powder with a molecular weight of 206.27 g/mol and is soluble in water and ethanol. It has been used in a variety of scientific applications, including biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

2-ethyl-1H-indole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays to study the activity of various enzymes, such as monoamine oxidase and nitric oxide synthase. It has also been used as a ligand in studies of protein-ligand interactions, and as a substrate in studies of the metabolism of indole-containing compounds.

Mechanism of Action

2-ethyl-1H-indole-3-carboxylic acid is metabolized by the enzyme monoamine oxidase (MAO) to form an aldehyde, which is further metabolized to a carboxylic acid. This carboxylic acid is then conjugated to a sulfate or glucuronide, which is then excreted in the urine or bile.
Biochemical and Physiological Effects
2-ethyl-1H-indole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, leading to increased levels of serotonin and dopamine in the brain. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

2-ethyl-1H-indole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in solution. However, it is highly reactive and can be easily oxidized, so it must be handled carefully.

Future Directions

The potential applications of 2-ethyl-1H-indole-3-carboxylic acid are still being explored. Possible future directions include further studies of its effects on the metabolism of indole-containing compounds, its potential use in drug development, and its potential use as an inhibitor of monoamine oxidase. Additionally, further studies of its effects on inflammation and pain may lead to new treatments for these conditions.

Synthesis Methods

2-ethyl-1H-indole-3-carboxylic acid is synthesized from indole by reacting it with ethyl bromide in the presence of sodium ethoxide. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the resulting product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-1H-indole-3-carboxylic acid involves the introduction of an ethyl group onto the indole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Indole", "Ethyl bromide", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium chloride", "Water", "Diethyl ether" ], "Reaction": [ "Step 1: Indole is reacted with ethyl bromide in the presence of sodium hydroxide to form 2-ethylindole.", "Step 2: 2-ethylindole is then treated with carbon dioxide in the presence of a base, such as sodium hydroxide, to form 2-ethyl-1H-indole-3-carboxylic acid.", "Step 3: The resulting carboxylic acid is then purified by acidification with hydrochloric acid, followed by extraction with diethyl ether and washing with sodium chloride solution and water." ] }

CAS RN

1784602-28-3

Product Name

2-ethyl-1H-indole-3-carboxylic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

92

Origin of Product

United States

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